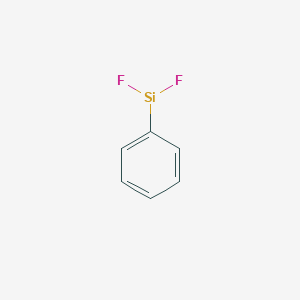

Phenyldifluorosilane

描述

Phenyldifluorosilane (C₆H₅SiHF₂) is an organosilicon compound featuring a phenyl group bonded to a silicon atom with two fluorine substituents. Its molecular structure combines the aromatic phenyl group’s electronic effects with the electronegative fluorine atoms, influencing its reactivity and applications. This compound is primarily utilized in asymmetric hydrosilylation reactions, a critical process in organic synthesis for producing chiral organosilanes with high enantiomeric excess (ee) .

属性

分子式 |

C6H5F2Si |

|---|---|

分子量 |

143.19 g/mol |

InChI |

InChI=1S/C6H5F2Si/c7-9(8)6-4-2-1-3-5-6/h1-5H |

InChI 键 |

VCDRBDOSMRVSPW-UHFFFAOYSA-N |

规范 SMILES |

C1=CC=C(C=C1)[Si](F)F |

产品来源 |

United States |

准备方法

Synthetic Routes and Reaction Conditions

Phenyldifluorosilane can be synthesized through several methods. One common method involves the reaction of phenylsilane with a fluorinating agent such as antimony trifluoride (SbF3). The reaction typically occurs under controlled conditions to ensure the selective replacement of hydrogen atoms with fluorine atoms.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and precise control of reaction parameters such as temperature, pressure, and the concentration of reactants. The use of continuous flow reactors can enhance the efficiency and yield of the production process.

化学反应分析

Types of Reactions

Phenyldifluorosilane undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form silanols or siloxanes.

Reduction: Reduction reactions can convert this compound to phenylsilane.

Substitution: The fluorine atoms in this compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophiles like alkoxides or amines can be used for substitution reactions.

Major Products Formed

Oxidation: Silanols (C6H5Si(OH)2) and siloxanes ((C6H5SiO)n).

Reduction: Phenylsilane (C6H5SiH3).

Substitution: Various substituted silanes depending on the nucleophile used.

科学研究应用

Phenyldifluorosilane has several applications in scientific research:

Chemistry: It is used as a precursor in the synthesis of other organosilicon compounds and as a reagent in hydrosilylation reactions.

Biology: The compound can be used in the development of silicon-based biomaterials.

Medicine: Research is ongoing into its potential use in drug delivery systems and as a component in medical devices.

Industry: this compound is used in the production of specialty polymers and coatings.

作用机制

The mechanism by which phenyldifluorosilane exerts its effects depends on the specific application. In hydrosilylation reactions, the compound acts as a source of silicon and hydrogen, facilitating the addition of silicon-hydrogen bonds to unsaturated substrates. The molecular targets and pathways involved vary depending on the reaction conditions and the nature of the substrates.

相似化合物的比较

Key Properties:

- Molecular Formula : C₆H₇F₂Si

- Molecular Weight : 160.21 g/mol

- CAS Number : 454-57-9 (related dimethylphenylfluorosilane variant listed in )

- Reactivity : Moderate Lewis acidity due to fluorine’s electron-withdrawing effects, enabling selective bond activation in catalytic cycles .

Comparison with Similar Fluorinated Silanes

Structural and Functional Differences

The table below summarizes structural features and applications of phenyldifluorosilane and analogous compounds:

Reactivity and Selectivity in Hydrosilylation

This compound demonstrates superior enantioselectivity compared to trichlorosilane and methyldichlorosilane in palladium-catalyzed reactions:

- Example : Reaction of 1,3-cyclohexadiene with this compound yielded allylsilane (S)-34c with 77% ee , outperforming trichlorosilane (66% ee) and methyldichlorosilane (lower selectivity) .

- Mechanistic Insight : Fluorine’s electronegativity reduces silicon’s Lewis acidity, favoring a π-allylpalladium intermediate and 1,4-cis-addition pathways, which enhance stereocontrol .

In contrast, trichlorosilane (HSiCl₃) exhibits higher Lewis acidity, leading to faster but less selective reactions. For instance, hydrosilylation of 1-phenyl-1,3-butadiene with HSiCl₃ produced regioisomers with only 66% ee .

Environmental and Regulatory Considerations

Fluorinated silanes, including this compound, fall under scrutiny for their environmental persistence.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。